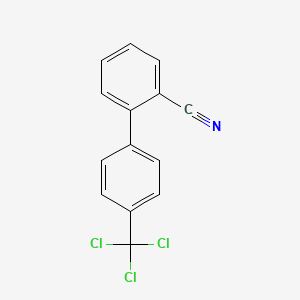

4'-(Trichloromethyl)-biphenyl-2-carbonitrile

Overview

Description

4-(Trichloromethyl)-biphenyl-2-carbonitrile, commonly known as TBCN, is an organic compound with a wide range of applications in scientific research and industrial settings. It is a colorless, odorless, and crystalline solid at room temperature and is highly soluble in a variety of organic solvents. TBCN is a versatile compound, with numerous applications in the fields of chemistry, biochemistry, and medicine.

Mechanism of Action

TBCN is an electrophilic compound, meaning it has a high affinity for electrons and can react with electron-rich substrates. In the synthesis of polymers and other compounds, TBCN acts as a catalyst, promoting the formation of covalent bonds between the reactants. In pharmaceutical synthesis, TBCN can be used to form a variety of different chemical bonds, including carbon-carbon bonds, carbon-nitrogen bonds, and nitrogen-nitrogen bonds.

Biochemical and Physiological Effects

TBCN is not known to have any direct biochemical or physiological effects in humans. However, it is known to be toxic to aquatic organisms, and has been found to be an endocrine disruptor in fish. Therefore, it is important to exercise caution when handling and disposing of TBCN, as it can have a negative impact on the environment.

Advantages and Limitations for Lab Experiments

The major advantage of TBCN is its versatility, as it can be used in a variety of different reactions and applications. It is also relatively easy to synthesize, and it is relatively non-toxic to humans. However, it is important to note that TBCN is toxic to aquatic organisms, and it should be handled and disposed of with caution. In addition, TBCN is not soluble in water, so it must be handled in an organic solvent.

Future Directions

Due to its versatility, there are numerous potential future directions for TBCN. For example, it could be used in the synthesis of novel polymers, pharmaceuticals, and other materials. It could also be used in the synthesis of new dyes and pigments, or in the development of new catalysts for organic synthesis reactions. In addition, further research could be conducted to explore the potential environmental impacts of TBCN, as well as its potential biochemical and physiological effects.

Synthesis Methods

TBCN is synthesized from biphenyl-2-carbonitrile (BPCN) by an electrophilic substitution reaction with trichloromethyl chloride (CCl3). The reaction proceeds in an aqueous medium, with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is typically carried out at a temperature of 70-80°C for a few hours. The reaction is typically complete within 3-4 hours and yields TBCN in a yield of approximately 95%.

Scientific Research Applications

TBCN is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and medicine. It is often used as a reagent in organic synthesis reactions, such as the synthesis of polymers and other complex molecules. It is also used in the production of pharmaceuticals and in the synthesis of various compounds. In addition, TBCN is used in the synthesis of dyes, pigments, and other materials.

properties

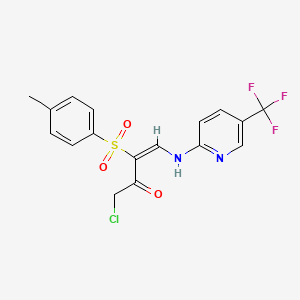

IUPAC Name |

2-[4-(trichloromethyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRXLUKCNCLJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226525 | |

| Record name | 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Trichloromethyl)-biphenyl-2-carbonitrile | |

CAS RN |

442670-43-1 | |

| Record name | 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442670-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)